molecular formula C46H92O19 B1165954 Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) CAS No. 70142-34-6

Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)

Cat. No.: B1165954
CAS No.: 70142-34-6
M. Wt: 949.2 g/mol
InChI Key: GJHBWXDMLVECGP-UHFFFAOYSA-N
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Description

Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl), also known as Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl), is a useful research compound. Its molecular formula is C46H92O19 and its molecular weight is 949.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organogel Formation and Structure

Hydroxy Octadecanoic Acid (HSA) and its derivatives, such as Ricinelaidic Acid (REA), are recognized for their ability to form organogels in organic solvents through hydrogen bonding, leading to long, rigid fibers linked together in crystalline monoclinic domains. These organogels have applications in cosmetics, lubricating greases, and coatings, serving as a model for further exploration of organogelators. The understanding of REA gelation of vegetable oils sheds light on the influence of temperature, concentration, and oil purity on gel formation, microstructure, and stability, offering insights into developing new organogelator molecules with similar or enhanced properties (Wright & Marangoni, 2011).

Liquid Crystal Formation in Polypeptides

The study of Poly(γ-octadecyl-L-glutamate) has demonstrated the ability to form a lyotropic columnar hexagonal phase in amphiphilic solvents, such as octadecanoic acid. This phase, unique for its formation in a polymer concentration region of 50 to 82.5 wt.-%, transitions into a cholesteric phase upon heating. The columnar hexagonal phase, characterized by a complex of the α-helical polymer with amphiphilic solvent, offers potential applications in creating novel liquid-crystalline materials with specific optical and mechanical properties (Watanabe et al., 2001).

Chemical Recycling of Waste Plastics

An efficient transformation of polyamides to ω-hydroxy alkanoic acids has been achieved, offering a new method for the chemical recycling of waste plastics. This process, utilizing supercritical MeOH in the presence of glycolic acid, leads to the production of methyl ω-hydroxydodecanoate with enhanced selectivity. This strategy opens up avenues for the economical and environmentally friendly recycling of polyamide-based plastics, contributing to the sustainable management of plastic waste (Kamimura et al., 2014).

Flow Behavior Modification in Thermoplastics

The influence of low molecular weight additives, including octadecanoic acid, on the die extrusion rheometer flow of thermoplastic melts has been explored. These studies reveal the role of such additives in inducing slippage in thermoplastics, affecting their flow behavior and processability. The findings highlight the potential of octadecanoic acid and similar compounds in modifying the rheological properties of polymers, enhancing their extrusion and processing characteristics (Ahn & White, 2003).

Mechanism of Action

Target of Action

The primary target of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl), also known as Kolliphor HS 15, is to act as a pharmaceutical excipient . It is used in the formulation of various pharmaceutical products, particularly those that require the solubilization of hydrophobic active ingredients .

Mode of Action

This compound functions as a solubilizer and emulsifier . It enhances the solubility of hydrophobic substances, such as fat-soluble vitamins and active pharmaceutical ingredients . This is achieved by forming micelles around the hydrophobic substance, thereby increasing its solubility in aqueous solutions .

Biochemical Pathways

It is known that the compound’s solubilizing properties can enhance the bioavailability of hydrophobic drugs, thereby potentially affecting their pharmacokinetics and pharmacodynamics .

Pharmacokinetics

The pharmacokinetic properties of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) are largely dependent on the drug it is formulated with. As an excipient, it can enhance the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hydrophobic drugs . For instance, it has been shown to increase the water solubility of Nimodipine, a drug used to treat high blood pressure and cerebral vasospasm .

Result of Action

The primary result of the action of this compound is the increased solubility and bioavailability of hydrophobic drugs . This can lead to improved therapeutic efficacy and potentially reduced side effects, as lower doses of the drug may be required for therapeutic effect .

Action Environment

The action of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the solubilization capacity of the compound . Furthermore, the presence of other substances in the formulation can also impact its effectiveness as a solubilizer .

Safety and Hazards

This compound may cause an allergic skin reaction . It is harmful to aquatic life and has long-lasting effects . It is generally regarded as a relatively nontoxic and nonirritant excipient .

Biochemical Analysis

Biochemical Properties

Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a solubilizer and emulsifier, facilitating the dispersion of hydrophobic compounds in aqueous solutions. This compound interacts with enzymes such as lipases and esterases, which can hydrolyze the ester bonds within the polymer, leading to its degradation. Additionally, it can form micelles that encapsulate hydrophobic molecules, enhancing their solubility and bioavailability .

Cellular Effects

The effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its presence in cell culture media can enhance the uptake of hydrophobic drugs by cells, thereby increasing their therapeutic efficacy. Moreover, it can affect the expression of genes involved in lipid metabolism and transport, leading to alterations in cellular lipid profiles .

Molecular Mechanism

At the molecular level, Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) exerts its effects through various mechanisms. It can bind to hydrophobic regions of proteins and enzymes, altering their conformation and activity. This binding can either inhibit or activate enzymatic functions, depending on the specific enzyme and the context of the interaction. Additionally, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that its presence can lead to sustained changes in cellular function, such as prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) vary with different dosages in animal models. At low doses, it can enhance the bioavailability of co-administered drugs without causing significant toxicity. At high doses, it may induce adverse effects such as gastrointestinal disturbances and liver toxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau beyond a certain dosage .

Metabolic Pathways

Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is involved in several metabolic pathways. It is primarily metabolized by esterases and lipases, which hydrolyze the ester bonds, releasing the constituent fatty acids and polyethylene glycol. These metabolites can then enter various metabolic pathways, such as beta-oxidation for fatty acids and glycolysis for polyethylene glycol .

Transport and Distribution

Within cells and tissues, Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is transported and distributed through interactions with transport proteins and lipid membranes. It can be taken up by cells via endocytosis or passive diffusion, depending on its concentration and the presence of other solubilizing agents. Once inside the cell, it can localize to various organelles, including the endoplasmic reticulum and mitochondria .

Subcellular Localization

The subcellular localization of Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is influenced by its chemical properties and interactions with cellular components. It can be targeted to specific compartments through post-translational modifications or by forming complexes with other biomolecules. For example, it may localize to lipid droplets in adipocytes or to the plasma membrane in epithelial cells, where it can modulate membrane dynamics and signaling .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) involves the polymerization of alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) with 12-hydroxyoctadecanoic acid.", "Starting Materials": [ "Alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)", "12-hydroxyoctadecanoic acid" ], "Reaction": [ "The alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) is first activated with a suitable activating agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).", "12-hydroxyoctadecanoic acid is then added to the activated alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl) and the reaction mixture is stirred at room temperature for several hours.", "The resulting polymer is then purified by precipitation in a non-solvent such as diethyl ether or by dialysis against water.", "The final product is Octadecanoic acid, 12-hydroxy-, polymer with alpha-hydro-omega-hydroxypoly(oxy-1,2-ethanediyl)." ] }

CAS No.

70142-34-6

Molecular Formula

C46H92O19

Molecular Weight

949.2 g/mol

IUPAC Name

11-hydroxy-16-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]hexadecanoic acid

InChI

InChI=1S/C46H92O19/c47-14-16-52-18-20-54-22-24-56-26-28-58-30-32-60-34-36-62-38-40-64-42-44-65-43-41-63-39-37-61-35-33-59-31-29-57-27-25-55-23-21-53-19-17-51-15-10-6-8-12-45(48)11-7-4-2-1-3-5-9-13-46(49)50/h45,47-48H,1-44H2,(H,49,50)

InChI Key

GJHBWXDMLVECGP-UHFFFAOYSA-N

SMILES

C(CCCCC(CCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O

Canonical SMILES

C(CCCCC(CCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O)CCCCC(=O)O

Synonyms

Octadecanoic acid, 12-hydroxy-, polymer with .alpha.-hydro-.omega.-hydroxypoly(oxy-1,2-ethanediyl); POLYETHYLENEGLYCOL-30DIPOLYHYDROXYSTEARATE; 12-HYDROXYSTEARICACID-POLYETHYLENEGLYCOLCOPOLYMER; SOLUTOL(R); 12-Hydroxystearinsure, ethoxyliert 16,6 EO (mit

Origin of Product

United States

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